molecular formula C10H15NO B13096904 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole CAS No. 354580-26-0

3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B13096904
CAS No.: 354580-26-0
M. Wt: 165.23 g/mol
InChI Key: XXBCIBQRAHAPFW-UHFFFAOYSA-N
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Description

3-Methoxy-2-Methyl-4,5,6,7-Tetrahydro-1H-Indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a methoxy group at the third position and a methyl group at the second position on the indole ring, which is partially hydrogenated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-Methyl-4,5,6,7-Tetrahydro-1H-Indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Another method includes the cyclization of appropriate precursors under specific conditions, such as using methanesulfonic acid in methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-Methyl-4,5,6,7-Tetrahydro-1H-Indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methoxy-2-Methyl-4,5,6,7-Tetrahydro-1H-Indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-Methyl-4,5,6,7-Tetrahydro-1H-Indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-2-Methyl-4,5,6,7-Tetrahydro-1H-Indole is unique due to the presence of both the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

354580-26-0

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole

InChI

InChI=1S/C10H15NO/c1-7-10(12-2)8-5-3-4-6-9(8)11-7/h11H,3-6H2,1-2H3

InChI Key

XXBCIBQRAHAPFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)CCCC2)OC

Origin of Product

United States

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